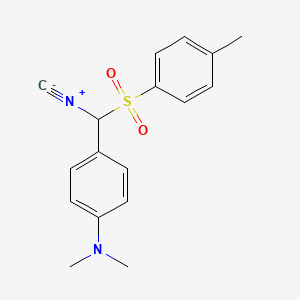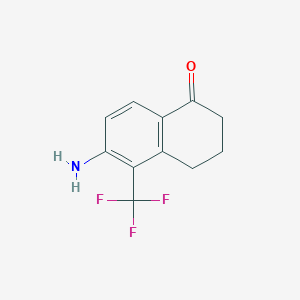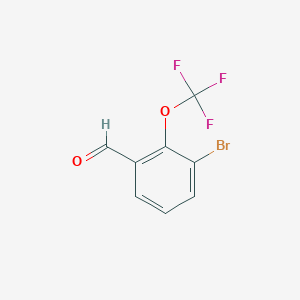
3-Bromo-2-(trifluoromethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H4BrF3O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the third position and a trifluoromethoxy group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(trifluoromethoxy)benzaldehyde typically involves the bromination of 2-(trifluoromethoxy)benzaldehyde. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-(trifluoromethoxy)benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: 3-Bromo-2-(trifluoromethoxy)benzoic acid.
Reduction: 3-Bromo-2-(trifluoromethoxy)benzyl alcohol.
Applications De Recherche Scientifique
3-Bromo-2-(trifluoromethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-(trifluoromethoxy)benzaldehyde depends on its specific application. In chemical reactions, the bromine and trifluoromethoxy groups influence the reactivity and selectivity of the compound. The aldehyde group can participate in various reactions, forming intermediates that interact with molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethoxy)benzaldehyde: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
4-Bromo-2-(trifluoromethoxy)benzaldehyde: The bromine atom is at a different position, affecting its reactivity and applications.
3-Bromobenzaldehyde: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
Uniqueness
3-Bromo-2-(trifluoromethoxy)benzaldehyde is unique due to the presence of both bromine and trifluoromethoxy groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Propriétés
Formule moléculaire |
C8H4BrF3O2 |
|---|---|
Poids moléculaire |
269.01 g/mol |
Nom IUPAC |
3-bromo-2-(trifluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C8H4BrF3O2/c9-6-3-1-2-5(4-13)7(6)14-8(10,11)12/h1-4H |
Clé InChI |
RCIFXIZCRIBFAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)OC(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


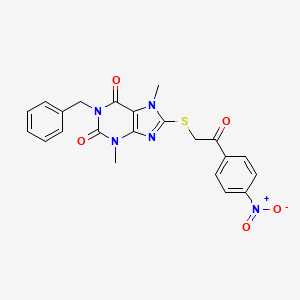
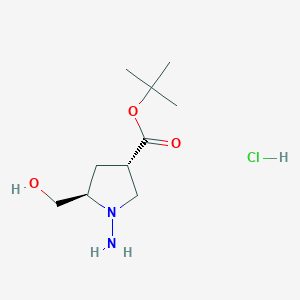
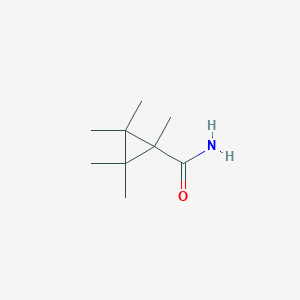


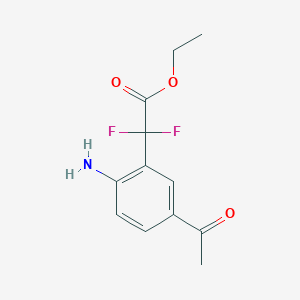
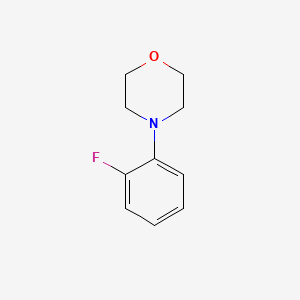
![ethyl 4-{4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzoyl}piperazine-1-carboxylate](/img/structure/B14122318.png)

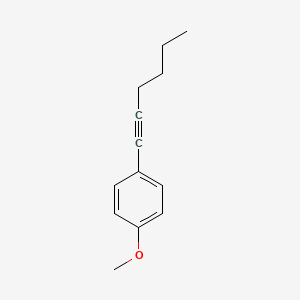
![Tert-butyl 2-[(2-aminophenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B14122340.png)

